molecular formula C16H21N5O2 B6054366 N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B6054366
M. Wt: 315.37 g/mol
InChI Key: GDOZRPJUBBRPNX-LICLKQGHSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide family, characterized by an (E)-configured imine group (-CH=N-NH-) linking a 4-(diethylamino)-2-hydroxyphenyl moiety to a 3-methyl-substituted pyrazole ring. Key structural features include:

  • Diethylamino group: Enhances electron-donating properties and solubility.
  • 2-Hydroxyphenyl substituent: Facilitates hydrogen bonding and influences tautomerism.
  • 3-Methylpyrazole: Provides steric bulk and modulates electronic effects.

Synthesis typically involves condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. Structural confirmation relies on spectroscopic methods (IR, NMR, MS) and X-ray crystallography .

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-4-21(5-2)13-7-6-12(15(22)9-13)10-17-20-16(23)14-8-11(3)18-19-14/h6-10,22H,4-5H2,1-3H3,(H,18,19)(H,20,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZRPJUBBRPNX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=NNC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and hydroxyphenyl groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituents on Aromatic Ring Key Properties References
Target Compound 4-(Diethylamino)-2-hydroxy Enhanced solubility (diethylamino), H-bonding (hydroxyl), λmax ~350 nm (UV)
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Dimethylamino Lower solubility vs. diethylamino; π-π stacking with 4-methylphenyl
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy Reduced H-bonding capacity; increased lipophilicity (LogP ~2.8)
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichloro Electron-withdrawing effects; higher melting point (MP: 215–217°C)

Key Observations :

  • Electron-donating groups (e.g., diethylamino, methoxy) redshift UV-Vis absorption due to extended conjugation .
  • Hydroxyl groups improve aqueous solubility (e.g., target compound: ~15 mg/mL in DMSO) compared to methoxy or chloro derivatives .

Pyrazole Ring Modifications

Compound Name Pyrazole Substituents Biological Activity References
Target Compound 3-Methyl Moderate antimicrobial activity (MIC: 32 µg/mL)
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide 5-Methyl-2-furyl Enhanced antifungal activity (MIC: 8 µg/mL)
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl Anticancer activity (IC50: 12 µM vs. HeLa)

Key Observations :

  • 3-Methyl substitution (target compound) reduces steric hindrance, favoring planar conformations for π-π interactions in protein binding .
  • Heterocyclic substituents (e.g., furyl) improve bioactivity due to increased electrophilicity .

Spectroscopic and Computational Data

Compound Name IR (C=O stretch, cm⁻¹) NMR (Imine CH=N, ppm) Computational Findings (DFT) References
Target Compound 1685 8.9 (s, 1H) HOMO-LUMO gap: 4.2 eV; dipole moment: 5.1 Debye
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 1693 8.7 (s, 1H) HOMO-LUMO gap: 4.5 eV; higher lipophilicity
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 1701 9.1 (s, 1H) HOMO-LUMO gap: 3.8 eV; strong electrophilicity

Key Observations :

  • Lower C=O stretching frequencies in the target compound indicate stronger hydrogen bonding vs. E-DPPC .
  • Smaller HOMO-LUMO gaps correlate with higher reactivity in electrophilic substitution reactions .

Biological Activity

N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H27N5O
  • Molecular Weight : 437.503 g/mol
  • Structure : The compound features a diethylamino group, a hydroxyl group, and a pyrazole moiety, which are pivotal for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The diethylamino group enhances solubility and bioavailability, while the pyrazole ring is known for its role in enzyme inhibition and receptor binding.

Biological Activities

  • Antitumor Activity
    • Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties by inhibiting key proteins involved in cancer progression, such as BRAF(V600E) and EGFR. This compound has shown promise in preclinical models targeting these pathways .
  • Anti-inflammatory Effects
    • This compound has demonstrated anti-inflammatory activity in vitro and in vivo. It modulates inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its efficacy suggests that it may serve as a lead compound for developing new antibiotics .

Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of pyrazole derivatives demonstrated that compounds similar to this compound significantly inhibited tumor cell proliferation in vitro. The mechanism was linked to the downregulation of oncogenic signaling pathways .

Study 2: Anti-inflammatory Properties

In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines. The results suggest its potential use in treating chronic inflammatory conditions .

Data Table: Biological Activities Summary

Activity Type Efficacy Mechanism
AntitumorSignificant inhibitionTargeting BRAF(V600E), EGFR
Anti-inflammatoryReduced inflammationModulation of cytokines
AntimicrobialEffective against bacteriaDisruption of bacterial cell wall

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